Pentadecane-2,7-diol

Description

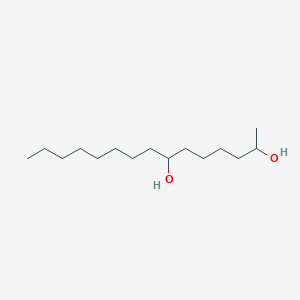

Pentadecane-2,7-diol (C₁₅H₃₂O₂) is an aliphatic diol characterized by hydroxyl groups at the 2- and 7-positions of a 15-carbon chain. It is frequently identified in esterified forms as part of homolog series linked to fatty acids, as demonstrated by gas chromatography-mass spectrometry (GC-MS) analysis . The compound’s structural confirmation relies on key fragments such as m/z 61 ([CH₃COOH₂]⁺) and homolog-dependent losses of acetyl and fatty acyl moieties. Reduction experiments with lithium aluminum hydride (LAH) revealed the presence of isomers, including pentadecane-2,8-diol, which coexist in approximately equal amounts within ester homologs .

Properties

CAS No. |

92679-00-0 |

|---|---|

Molecular Formula |

C15H32O2 |

Molecular Weight |

244.41 g/mol |

IUPAC Name |

pentadecane-2,7-diol |

InChI |

InChI=1S/C15H32O2/c1-3-4-5-6-7-8-12-15(17)13-10-9-11-14(2)16/h14-17H,3-13H2,1-2H3 |

InChI Key |

VGAJZVTWZZATPM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CCCCC(C)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentadecane-2,7-diol can be synthesized through the hydroxylation of alkenes. One common method involves the use of osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as oxidizing agents. These reagents facilitate the addition of hydroxyl groups to the double bonds of alkenes, resulting in the formation of vicinal diols .

Industrial Production Methods

In industrial settings, the production of this compound may involve the catalytic hydrogenation of alkenes followed by selective oxidation. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions

Pentadecane-2,7-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.

Reduction: The compound can be reduced to form alkanes by removing the hydroxyl groups.

Substitution: The hydroxyl groups can be substituted with halogens or other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.

Major Products Formed

Oxidation: Aldehydes and ketones.

Reduction: Alkanes.

Substitution: Halogenated compounds.

Scientific Research Applications

Pentadecane-2,7-diol has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other organic compounds.

Biology: It can be used in studies involving lipid metabolism and membrane structure.

Industry: Used in the production of surfactants and lubricants

Mechanism of Action

The mechanism of action of pentadecane-2,7-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, it may interact with lipid bilayers, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Aliphatic Diols

- Pentadecane-2,7-diol vs. Stability: Dodecane-1,12-diol is stable under recommended storage conditions, whereas this compound’s reactivity in esterification (e.g., with fatty acids) highlights its role in synthetic chemistry .

Isomerism : this compound and its positional isomer, pentadecane-2,8-diol, exhibit nearly identical chromatographic retention times but distinct fragmentation patterns in MS analysis. This subtle structural difference may influence esterification efficiency with fatty acids .

Aromatic and Hybrid Diols

Naphthalene-2,7-diol (C₁₀H₈O₂) :

- Aromaticity: The rigid aromatic backbone enhances thermal stability (decomposition ~250°C) and enables cross-linking in epoxy resins, contrasting with this compound’s aliphatic flexibility .

- Applications: Naphthalene-2,7-diol derivatives are used in high-performance polymers, whereas this compound’s esters may serve in biodegradable surfactants .

Physical and Chemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.